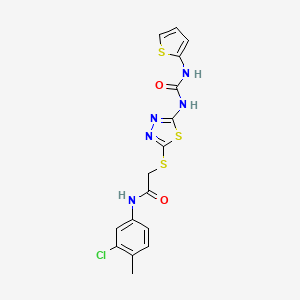
N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14ClN5O2S3 and its molecular weight is 439.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer activity. For instance, 5-methyl-4-phenylthiazole derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells, highlighting the therapeutic potential of such compounds in cancer treatment Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019. Furthermore, a novel series of 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives have been synthesized and shown to inhibit the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in cancer cells, suggesting their use as antiproliferative agents Toolabi et al., 2022.
Antimicrobial Activity
Derivatives of thiadiazole and acetamide compounds have been evaluated for their antimicrobial properties. N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, for example, have been synthesized and tested in vitro for their anticancer activity and showed notable cytotoxic activity against various cancer cell lines Mohammadi-Farani, Heidarian, & Aliabadi, 2014. This suggests that similar compounds could have potential applications in developing new antimicrobial or anticancer therapies.
Enzyme Inhibition and Biological Activity
Research into related compounds has also explored their potential as enzyme inhibitors with biological activity relevant to treating diseases. For example, certain thiadiazole derivatives have been synthesized and shown to have anti-inflammatory activity Sunder & Maleraju, 2013, indicating the broad pharmacological applicability of these chemical frameworks.
Optoelectronic Properties
Thiazole-based compounds have been investigated for their optoelectronic properties, suggesting applications beyond biomedical uses. Thiazole-containing monomers, for instance, have been synthesized and shown to exhibit optical band gaps suitable for conducting polymers, hinting at their potential in electronic applications Camurlu & Guven, 2015.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S3/c1-9-4-5-10(7-11(9)17)18-12(23)8-26-16-22-21-15(27-16)20-14(24)19-13-3-2-6-25-13/h2-7H,8H2,1H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLMJTYZFICMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

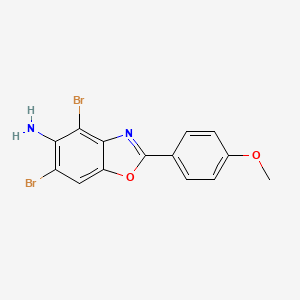
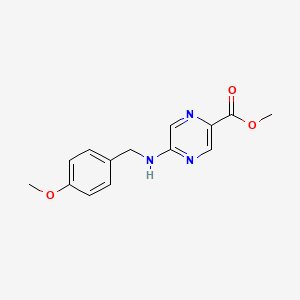

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
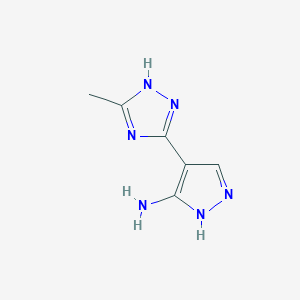
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)
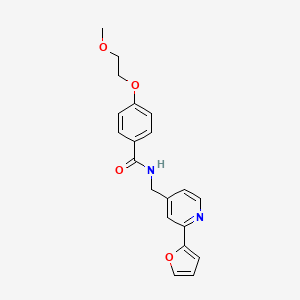
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)
![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)